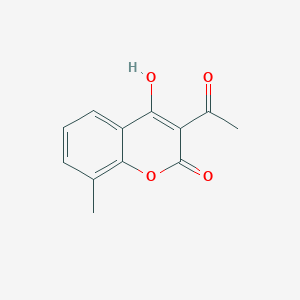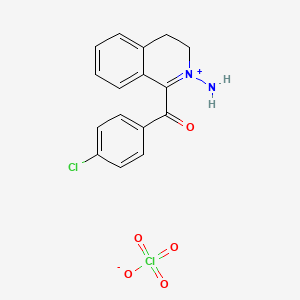
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline core, a 4-chlorobenzoyl group, and a perchlorate counterion, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 4-Chlorobenzoyl Group: The next step involves the acylation of the isoquinoline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Perchlorate Salt: Finally, the compound is converted into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its broad spectrum of biological activities, including antiviral and antimicrobial properties.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities, particularly in drug research and development.
Uniqueness
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate stands out due to its unique combination of a dihydroisoquinoline core and a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. Its perchlorate counterion also contributes to its stability and solubility, making it a versatile compound for various applications.
Properties
CAS No. |
112806-67-4 |
|---|---|
Molecular Formula |
C16H14Cl2N2O5 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2-amino-3,4-dihydroisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone;perchlorate |
InChI |
InChI=1S/C16H13ClN2O.ClHO4/c17-13-7-5-12(6-8-13)16(20)15-14-4-2-1-3-11(14)9-10-19(15)18;2-1(3,4)5/h1-8H,9-10H2,(H-,18,20);(H,2,3,4,5) |
InChI Key |
RDDSZJAEFWDMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


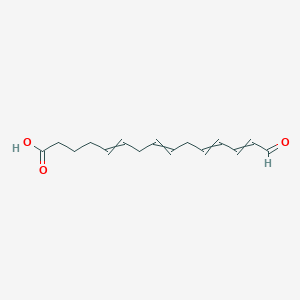
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

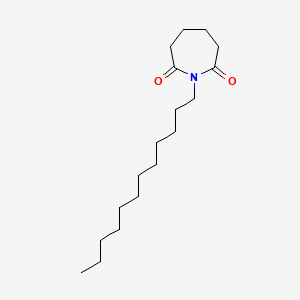

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
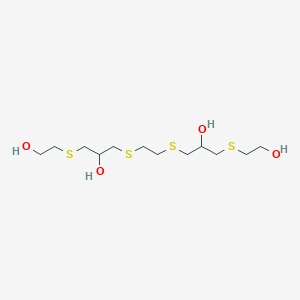
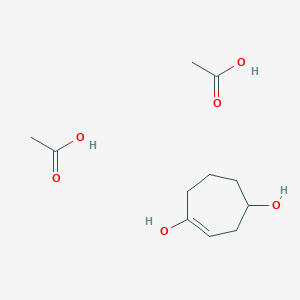
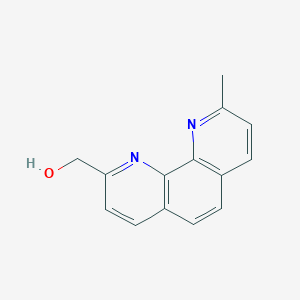

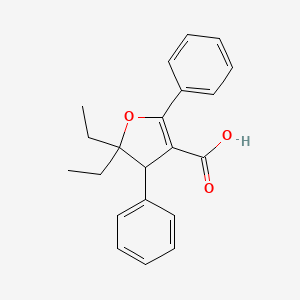
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
